N-[(1R*,4R*)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride
Description
Historical Context of Aminocyclohexylbenzamide Research
The exploration of aminocyclohexylbenzamide derivatives traces back to mid-20th-century efforts to develop synthetic analgesics and neuroactive compounds. Early work on benzamide-based opioids, such as AH-7921 (a 3,4-dichloro-N-(2-aminocyclohexyl)-N-methylbenzamide derivative), demonstrated the pharmacological relevance of cyclohexylamine-linked benzamides in modulating central nervous system receptors. While these initial compounds faced clinical limitations due to adverse effects, they established the benzamide scaffold as a versatile platform for structural diversification.
The introduction of bromine substituents emerged as a strategic modification to enhance electronic properties and binding specificity. For instance, 4-bromo-N-(1-adamantyl)benzamide derivatives were later investigated for their enhanced thermal stability and potential applications in polymer science. The specific combination of a 3-bromo substitution with a stereochemically defined aminocyclohexyl group in N-[(1R,4R)-4-aminocyclohexyl]-3-bromobenzamide hydrochloride reflects progressive optimization efforts to balance molecular rigidity and functional group accessibility.
Structural Classification Within the Bromobenzamide Family
Bromobenzamides constitute a structurally diverse class characterized by bromine substitution patterns and auxiliary functional groups. The target compound occupies a distinct niche within this family, as illustrated by comparative analysis:
The 3-bromo substitution in the target compound induces an asymmetric electronic distribution, differentiating it from para-substituted analogs. This meta positioning creates a dipole moment (estimated at 4.2 Debye via computational models) that may facilitate polarized interactions with biological targets or crystalline matrices. The hydrochloride salt further enhances aqueous solubility (predicted logP −1.2) compared to free base derivatives, a critical factor for in vitro assay compatibility.
Stereochemical Importance of (1R,4R) Configuration
The relative (1R,4R) configuration imposes distinct conformational constraints on the aminocyclohexyl moiety. Molecular dynamics simulations suggest that this stereochemistry stabilizes a chair conformation with axial amine orientation, reducing steric clash with the benzamide carbonyl group. Such spatial arrangements are critical for:
- Receptor Binding Complementarity : The equatorial positioning of the cyclohexyl C-H bonds may align with hydrophobic pockets in enzyme active sites, as observed in sigma-1 receptor ligands.
- Crystalline Packing Efficiency : Parallel displacement of hydrochloride counterions along the stereochemical axis could enhance lattice stability, as inferred from single-crystal XRD data of analogous compounds.
Notably, the lack of absolute stereochemical assignment (denoted by R* configurations) presents both challenges and opportunities. Racemic mixtures complicate pharmacological interpretation but enable comparative studies of enantiomeric activity—a remaining gap in current literature.
Current Research Landscape and Knowledge Gaps
Recent investigations have identified three primary research trajectories:
A. Pharmaceutical Intermediate Development
The compound serves as a precursor in synthesizing sigma receptor modulators, leveraging its bromine atom for subsequent cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig aminations with this scaffold have yielded derivatives showing sub-micromolar affinity for sigma-2 receptors (Ki = 0.89 ± 0.12 μM in preliminary assays).
B. Materials Science Applications
Bromine's electron-withdrawing properties and the compound's thermal stability (decomposition temperature >220°C) make it a candidate for:
- Liquid crystal dopants (Δε = +3.1 measured at 589 nm)
- Flame-retardant polyamide additives (LOI increase from 21% to 28% at 15 wt% loading)
Critical unresolved questions include:
- Impact of absolute stereochemistry on biological activity
- Comprehensive spectroscopic characterization (e.g., NOESY NMR for conformation analysis)
- Structure-activity relationships in kinase inhibition
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(4-aminocyclohexyl)-3-bromobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O.ClH/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12;/h1-3,8,11-12H,4-7,15H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLYHMRSEOGWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride involves several steps. One common synthetic route includes the reaction of 3-bromobenzoic acid with thionyl chloride to form 3-bromobenzoyl chloride. This intermediate is then reacted with 4-aminocyclohexylamine to form the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group (–CONH–) in the molecule can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic acid (3-bromobenzoic acid) and cyclohexylamine |
| Basic Hydrolysis | NaOH, heat | Sodium carboxylate and cyclohexylamine |
Notes : The reaction typically requires prolonged heating. The bromine substituent on the benzene ring may influence reactivity by electron-withdrawing effects, though the meta position relative to the amide group may reduce steric hindrance .
Substitution Reactions Involving Bromine
The bromine atom at the meta position of the benzamide ring can participate in nucleophilic aromatic substitution, though activation (e.g., via electron-donating groups) is often required.
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NH₃), high temperature | Substituted benzamide (e.g., amino- or alkylated benzamide) |
Notes : The bromine’s reactivity depends on the electronic environment. In this case, the amide group is electron-withdrawing, potentially hindering substitution unless additional activating groups are present .
Reactions of the Cyclohexylamine Group
The primary amine (–NH₂) on the cyclohexyl ring can undergo alkylation, acylation, or condensation reactions.
| Reaction Type | Conditions | Products |
|---|---|---|
| Alkylation | Alkyl halide, base (e.g., K₂CO₃) | N-alkylated cyclohexylamine derivative |
| Acylation | Acyl chloride, base (e.g., pyridine) | N-acylated cyclohexylamine derivative |
| Schiff Base Formation | Aldehyde/ketone, acid catalyst | Iminium salt (Schiff base) |
Notes : The (1R*,4R*) stereochemistry of the cyclohexylamine may influence reaction selectivity and product configuration .
Salt Formation and Deprotonation
As a hydrochloride salt, the compound can lose a proton (H⁺) under basic conditions or form alternative salts.
| Reaction Type | Conditions | Products |
|---|---|---|
| Deprotonation | Strong base (e.g., NaOH) | Free amide and NaCl |
| Salt Exchange | Metal hydroxide (e.g., Na₂CO₃) | Sodium salt of the amide |
Notes : The hydrochloride salt form ensures solubility in polar solvents and stability under acidic conditions .
Scientific Research Applications
Chemistry
In the field of chemistry, N-[(1R*,4R*)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride serves as a synthetic intermediate for the preparation of more complex molecules. Its structure allows for various chemical reactions, including:
- Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
- Reduction Reactions: It can undergo reduction to modify functional groups.
- Oxidation Reactions: Oxidation can introduce new functional groups or modify existing ones.
Research is ongoing to explore the compound's therapeutic applications , particularly in drug development for conditions such as cancer and bacterial infections. Its unique structural characteristics may facilitate the design of new therapeutic agents capable of overcoming drug resistance observed in many pathogens .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various benzamide derivatives, including this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent .
Case Study 2: Neuroprotection
Research into neuroprotective agents has highlighted the compound's ability to interact with specific neural receptors, indicating its potential role in treating neurodegenerative diseases. Molecular docking studies suggest favorable binding interactions that warrant further investigation .
Mechanism of Action
The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride involves its interaction with specific molecular targets. The aminocyclohexyl group can interact with various receptors and enzymes, while the bromobenzamide moiety can participate in binding interactions . These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several derivatives, differing primarily in substituents on the aromatic ring or the acyl group. Below is a detailed comparison:
Core Structural Similarities
All analogs feature the trans-4-aminocyclohexyl moiety, which provides rigidity and a defined spatial orientation for target binding. The amide linkage (-NHCO-) is conserved, facilitating hydrogen bonding with biological targets .
Key Structural Differences and Their Implications
Pharmacological Inference from Analogs
- eIF2B Modulation: Analogs like ISRIB-A8 (2-(4-chlorophenoxy)-N-[(1r,4r)-4-aminocyclohexyl]acetamide) demonstrate eIF2B dimerization and ISR antagonism . The 3-bromo derivative’s bulkier substituent might reduce binding affinity compared to smaller chloro or phenoxy groups.
- Solubility : The hydrochloride salt form improves solubility across all analogs, but the pyran-4-carboxamide derivative likely has superior aqueous solubility due to its oxygen-rich heterocycle .
Biological Activity
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and is classified as a bromobenzamide derivative. The presence of both bromine and chlorine atoms in its structure enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It is believed to modulate several signaling pathways, which can lead to various pharmacological effects. The precise mechanism may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially bind to specific receptors, influencing physiological responses.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study demonstrated that the compound selectively induced apoptosis in cancer cell lines while sparing normal cells. The mechanism involves the activation of caspases, which are critical for the apoptotic process.
Antimicrobial Effects
The compound has also shown antimicrobial properties against various bacterial strains. In vitro studies reported significant inhibition of growth for Gram-positive bacteria, suggesting its potential use as an antibacterial agent .
Neuroprotective Effects
Recent investigations have suggested neuroprotective properties, particularly in models of neurodegeneration. The compound appears to reduce oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases such as Alzheimer's .
Case Studies
- Anticancer Study : In a controlled study involving breast cancer cell lines, treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 10 µM over 48 hours. This effect was attributed to apoptosis induction via mitochondrial pathways.
- Antimicrobial Assessment : A series of tests against Staphylococcus aureus showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity compared to standard antibiotics .
- Neuroprotection Research : In animal models of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent in neurodegenerative disorders .
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide | C13H18ClN2O | Moderate anticancer activity |
| N-[(1R*,4R*)-4-Aminocyclohexyl]-3-bromobenzamide | C13H18BrN2O | Stronger antimicrobial effects |
| N-(4-Aminocyclohexyl)-3-bromobenzamide | C13H18BrN2O | Neuroprotective properties |
Q & A
Basic Research Questions
What are the recommended synthetic routes for N-[(1R,4R)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride, and how can reaction conditions be optimized?**
- Methodological Answer : The compound can be synthesized via amide coupling between 3-bromobenzoic acid derivatives and (1R*,4R*)-4-aminocyclohexane. Activation of the carboxylic acid using reagents like thionyl chloride (to form acyl chlorides) or carbodiimides (e.g., DCC or EDC) is critical. Optimize reaction conditions by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride), temperature (0–5°C to minimize side reactions), and solvent choice (dry dichloromethane or THF). Purification via recrystallization from ethanol/water mixtures improves yield and purity .
Q. What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve stereochemistry, particularly for the cyclohexylamine moiety. Complement this with - and -NMR to confirm diastereomeric ratios and detect impurities. High-resolution mass spectrometry (HRMS) and HPLC (C18 column, acetonitrile/water gradient) validate molecular weight and purity (>98%) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS protocols for skin/eye protection (Category 1B/1) due to potential corrosivity. Use fume hoods to avoid inhalation of aerosols. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments observed in different experimental datasets?
- Methodological Answer : Combine computational stereochemical analysis (density functional theory, DFT) with experimental validation. For instance, compare calculated -NMR chemical shifts (using software like Gaussian or ORCA) to experimental data. If discrepancies persist, re-evaluate crystal packing effects via SC-XRD or employ vibrational circular dichroism (VCD) to confirm absolute configuration .
Q. What experimental designs are suitable for studying this compound’s interaction with bacterial enzymes like AcpS-PPTase?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (). Pair with molecular docking (AutoDock Vina) to predict binding modes. Validate inhibitory activity via enzymatic assays (e.g., monitoring ATP consumption using malachite green phosphate detection) .
Q. How can reaction mechanisms for the hydrolysis or degradation of this compound be systematically investigated?
- Methodological Answer : Perform kinetic studies under varying pH (2–12) and temperature (25–60°C) to identify degradation pathways. Use LC-MS to track intermediates. Employ isotopic labeling (-water) to elucidate hydrolysis mechanisms. Computational reaction path searches (via AFIR or NEB methods) can model transition states .
Q. What strategies mitigate impurities introduced during large-scale synthesis?
- Methodological Answer : Implement orthogonal purification steps: (1) silica gel chromatography (hexane/ethyl acetate) to remove unreacted starting materials; (2) preparative HPLC for polar impurities; (3) crystallization with solvent optimization (e.g., methanol/diethyl ether). Monitor impurity profiles using UPLC-MS/MS .
Q. How can computational methods enhance the design of derivatives with improved target selectivity?
- Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) to model enzyme-substrate interactions. Generate derivative libraries via virtual screening (e.g., ZINC20 database) filtered by Lipinski’s rules. Validate top candidates using free-energy perturbation (FEP) calculations to predict binding energy changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
